Cas no 21169-65-3 (5-Methyl-3-phenylisoxazol-4-amine)

5-Methyl-3-phenylisoxazol-4-amine is a heterocyclic organic compound featuring an isoxazole core substituted with a phenyl group at the 3-position and a methyl group at the 5-position, with an amine functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. Its stable isoxazole ring system offers resistance to metabolic degradation, enhancing its utility in the development of bioactive molecules. The compound's amine group allows for further functionalization, enabling the synthesis of derivatives with tailored properties. It is commonly employed in the preparation of pharmaceuticals, ligands, and other specialized intermediates.
5-Methyl-3-phenylisoxazol-4-amine structure
21169-65-3 structure
Product name:5-Methyl-3-phenylisoxazol-4-amine
CAS No:21169-65-3
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD02677726
CID:252193
PubChem ID:2747584

5-Methyl-3-phenylisoxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolamine,5-methyl-3-phenyl-
    • 3-Phenyl-5-methyl-4-aminoisoxazole
    • 5-methyl-3-phenyl-1,2-oxazol-4-amine
    • 5-methyl-3-phenyl-4-isoxazolamine
    • 5-Methyl-3-phenylisoxazol-4-amine
    • 3-Phenyl-5-methyl-4-amino-isoxazol
    • 4-amino-5-methyl-3-phenylisoxazole
    • 5-Methyl-3-phenyl-isoxazol-4-ylamin
    • 5-methyl-3-phenyl-isoxazol-4-ylamine
    • HMS1452L15
    • CS-0106626
    • WAA16965
    • PS-4715
    • SCHEMBL657826
    • 5-methyl-3-phenyl-1.2-oxazol-4-amine
    • 2-HYDROXY-4-METHOXYBENZYLALCOHOL
    • Maybridge3_007577
    • MFCD02677726
    • A902649
    • SR-01000644528-1
    • CCG-55506
    • 4-Isoxazolamine, 5-methyl-3-phenyl-
    • 21169-65-3
    • CHEMBL3527220
    • IDI1_018964
    • D76658
    • DTXSID00372673
    • AKOS006229432
    • 5-methyl-3-phenyl-1, 2-oxazol-4-amine
    • EN300-1179725
    • QWMOVJWPTZATFS-UHFFFAOYSA-N
    • MDL: MFCD02677726
    • Inchi: InChI=1S/C10H10N2O/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
    • InChI Key: QWMOVJWPTZATFS-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)N

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų
  • XLogP3: 1.7

Experimental Properties

  • Melting Point: 50 °C
  • PSA: 52.05000
  • LogP: 2.81340
  • Sensitiveness: Light Sensitive

5-Methyl-3-phenylisoxazol-4-amine Security Information

  • Hazardous Material Identification: Xi

5-Methyl-3-phenylisoxazol-4-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-3-phenylisoxazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179725-0.25g
5-methyl-3-phenyl-1,2-oxazol-4-amine
21169-65-3
0.25g
$96.0 2023-06-08
TRC
M356535-100mg
5-Methyl-3-phenylisoxazol-4-amine
21169-65-3
100mg
$ 80.00 2022-06-03
TRC
M356535-10mg
5-Methyl-3-phenylisoxazol-4-amine
21169-65-3
10mg
$ 50.00 2022-06-03
Apollo Scientific
OR30303-1g
5-Methyl-3-phenylisoxazol-4-amine
21169-65-3
1g
£90.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-261655-250mg
4-Amino-5-methyl-3-phenylisoxazole,
21169-65-3
250mg
¥745.00 2023-09-05
Enamine
EN300-1179725-0.5g
5-methyl-3-phenyl-1,2-oxazol-4-amine
21169-65-3
0.5g
$100.0 2023-06-08
Enamine
EN300-1179725-1.0g
5-methyl-3-phenyl-1,2-oxazol-4-amine
21169-65-3
1g
$104.0 2023-06-08
abcr
AB145053-5g
5-Methyl-3-phenyl-4-isoxazolamine, 95%; .
21169-65-3 95%
5g
€680.80 2024-04-18
abcr
AB145053-250mg
5-Methyl-3-phenyl-4-isoxazolamine, 95%; .
21169-65-3 95%
250mg
€125.30 2025-02-16
Key Organics Ltd
PS-4715-1mg
5-Methyl-3-phenylisoxazol-4-amine
21169-65-3 >95%
1mg
£37.00 2025-02-09

Additional information on 5-Methyl-3-phenylisoxazol-4-amine

5-Methyl-3-phenylisoxazol-4-amine: A Comprehensive Overview

The compound with CAS No 21169-65-3, commonly referred to as 5-Methyl-3-phenylisoxazol-4-amine, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoxazole family, a class of five-membered rings containing one nitrogen and one oxygen atom. The isoxazole ring system is known for its unique electronic properties, which make it a valuable scaffold in drug discovery and chemical synthesis.

5-Methyl-3-phenylisoxazol-4-amine exhibits a distinctive structure characterized by a methyl group at position 5 and a phenyl group at position 3 of the isoxazole ring. The presence of these substituents significantly influences the compound's physical and chemical properties, including its solubility, stability, and reactivity. Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents.

One of the most promising areas of research involving 5-Methyl-3-phenylisoxazol-4-amine is its role in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, the compound has been used as an intermediate in the synthesis of kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders. The kinase inhibition activity of derivatives derived from this compound has shown remarkable potential in preclinical studies.

In addition to its role in drug discovery, 5-Methyl-3-phenylisoxazol-4-amine has also been investigated for its applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for sensing and catalysis. Recent advancements in this area have demonstrated the compound's potential as a versatile ligand in homogeneous catalysis, particularly in asymmetric synthesis reactions.

The synthesis of 5-Methyl-3-phenylisoxazol-4-amine involves a multi-step process that typically begins with the preparation of an appropriate precursor. One common approach involves the cyclization of an amino aldehyde or ketone derivative under specific reaction conditions. The optimization of these conditions has been a focal point of recent research efforts, with studies focusing on improving yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high purity levels.

From a pharmacological perspective, 5-Methyl-3-phenylisoxazol-4-amine derivatives have shown remarkable bioactivity across multiple therapeutic areas. In oncology, certain derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. These effects are attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. Furthermore, recent studies have explored the compound's potential as an anti-inflammatory agent, with promising results indicating its ability to inhibit pro-inflammatory cytokines.

The structural versatility of 5-Methyl-isoxazole derivatives makes them ideal candidates for further exploration in drug design. By modifying substituents at different positions on the ring, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This adaptability underscores the importance of continued research into this class of compounds.

In conclusion, 5-Methyl-isoxazole derivatives, particularly CAS No 21169-65-3 (5-Methyl-isoxazole amine), represent a valuable class of compounds with diverse applications across multiple scientific disciplines. From drug discovery to materials science, this compound continues to be a focal point for innovative research efforts aimed at harnessing its full potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21169-65-3)5-Methyl-3-phenyl-4-isoxazolamine
A902649
Purity:99%
Quantity:10g
Price ($):896.0